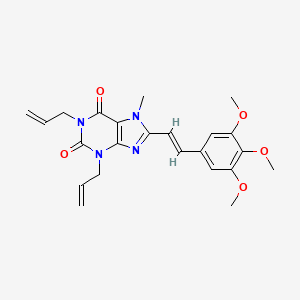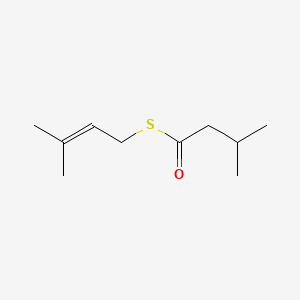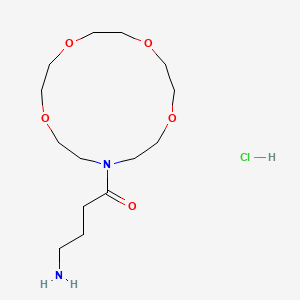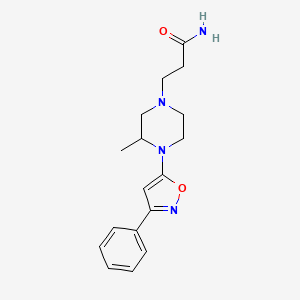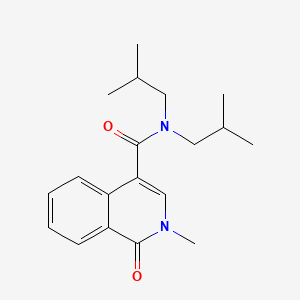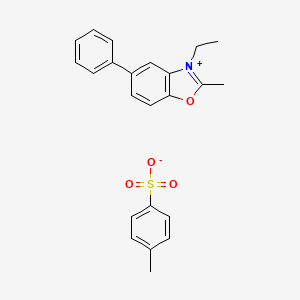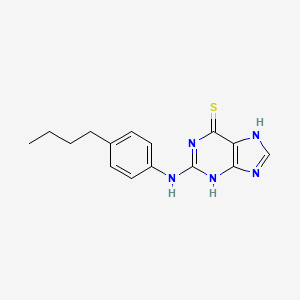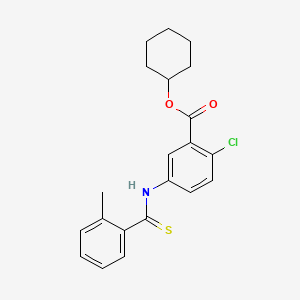
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a thioxomethyl group attached to an amino group, which is further esterified with cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Thioxomethyl Intermediate: The initial step involves the reaction of 2-methylphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired amine derivative.
Esterification: The final step involves the esterification of the amine derivative with cyclohexanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thioxomethyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, ethyl ester
Uniqueness
The cyclohexyl ester derivative is unique due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This makes it potentially more effective in biological applications compared to its methyl and ethyl ester counterparts.
Properties
CAS No. |
178870-11-6 |
|---|---|
Molecular Formula |
C21H22ClNO2S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C21H22ClNO2S/c1-14-7-5-6-10-17(14)20(26)23-15-11-12-19(22)18(13-15)21(24)25-16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,23,26) |
InChI Key |
FNLQIWDTPJMGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


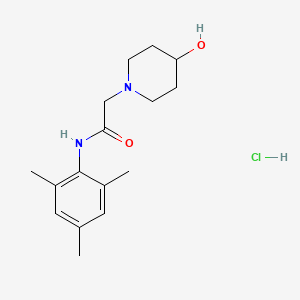
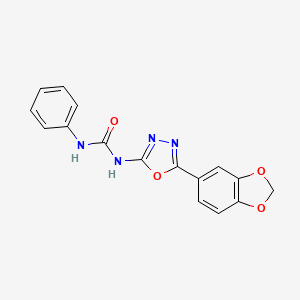
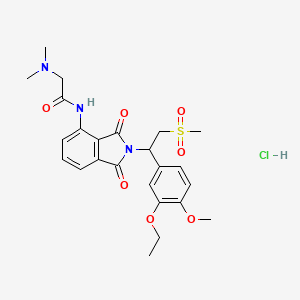

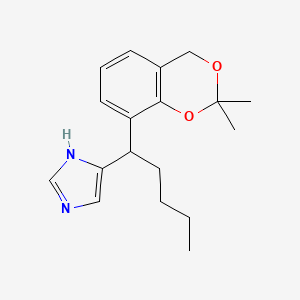
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
